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Compound of Interest

Compound Name: 3,4-Diiodo-5-methyl-1h-pyrazole

Cat. No.: B2547346

l. Introduction: The Strategic Importance of
lodinated Pyrazoles in Agrochemical Innovation

The pyrazole scaffold is a cornerstone in modern agrochemical design, with numerous
commercial products across fungicides, insecticides, and herbicides built upon this versatile
heterocycle.[1] The introduction of halogen substituents, particularly iodine, onto the pyrazole
ring significantly enhances its utility as a synthetic intermediate. The carbon-iodine bond serves
as a highly effective reactive handle for a variety of cross-coupling reactions, enabling the
construction of complex molecular architectures with enhanced biological activity.[2]

3,4-Diiodo-5-methyl-1H-pyrazole (CAS No. 6715-87-3) is a key building block in this context.
Its di-iodinated structure at the C3 and C4 positions offers dual sites for functionalization,
allowing for the regioselective introduction of diverse pharmacophores. This strategic
positioning of iodine atoms, which are excellent leaving groups, facilitates participation in
palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira
couplings.[2][3][4] This capability is paramount in the modular synthesis of novel agrochemical
candidates.

These application notes provide a comprehensive guide to the synthesis, characterization, and
potential applications of 3,4-diiodo-5-methyl-1H-pyrazole as a pivotal intermediate in the
discovery and development of next-generation agrochemicals. The protocols outlined herein
are designed to be robust and reproducible, providing researchers with the necessary tools to
leverage this versatile molecule in their synthetic campaigns.
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Il. Physicochemical Properties and Spectroscopic
Data

A thorough understanding of the physicochemical properties of 3,4-diiodo-5-methyl-1H-
pyrazole is essential for its effective use in synthesis.

Property Value Source
CAS Number 6715-87-3 [5]
Molecular Formula CaHalz2N2 [5]
Molecular Weight 333.90 g/mol [5]
Melting Point 178-181 °C [5]
Boiling Point (Predicted) 374.8£42.0°C [5]
Density (Predicted) 2.750 + 0.06 g/cm3 [5]
pKa (Predicted) 10.75 £ 0.50 [5]

Under inert gas (Nitrogen or
Storage [5]
Argon) at 2-8 °C

Spectroscopic Characterization:

e 1H NMR: The proton NMR spectrum is expected to show a singlet for the N-H proton (which
may be broad and exchangeable with D20), and a singlet for the methyl protons at the C5
position. The precise chemical shift of the N-H proton can vary depending on the solvent and
concentration.

e 13C NMR: The carbon spectrum provides key information about the pyrazole core. The
carbon atoms attached to iodine (C3 and C4) will exhibit characteristic upfield shifts due to
the heavy atom effect.[2] The methyl carbon at C5 will resonate in the typical aliphatic region.

e IR Spectroscopy: The infrared spectrum will show characteristic bands for N-H stretching, C-
H stretching of the methyl group, and C=C and C=N stretching vibrations within the pyrazole
ring.
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e Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+)
corresponding to the molecular weight of the compound. The isotopic pattern will be
characteristic of a molecule containing two iodine atoms.

lll. Synthesis Protocol: Electrophilic lodination of 5-
Methyl-1H-pyrazole

The synthesis of 3,4-diiodo-5-methyl-1H-pyrazole can be achieved through the direct
electrophilic iodination of the readily available starting material, 5-methyl-1H-pyrazole. This
method is advantageous due to its straightforward nature and the use of common laboratory
reagents.

Reaction Scheme:

Synthesis of 3,4-Diiodo-5-methyl-1H-pyrazole

Electrophilic Iodination

~
[S-Methyl-lH-pyrazoIe) {3,4-Diiodo-5-methy|-1H-pyrazole]

+ 2 eq. N-lodosuccinimide (NIS)
Acetonitrile (CH3CN)
Reflux, 1-2 h

Click to download full resolution via product page
A straightforward electrophilic iodination pathway.
Materials:
e 5-Methyl-1H-pyrazole
e N-lodosuccinimide (NIS)

o Acetonitrile (anhydrous)
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o Saturated aqueous sodium thiosulfate solution

o Saturated agueous sodium bicarbonate solution

e Brine (saturated agueous sodium chloride solution)

e Anhydrous magnesium sulfate or sodium sulfate

¢ Hexanes

o Ethyl acetate

« Silica gel for column chromatography

Equipment:

e Round-bottom flask

o Reflux condenser

o Magnetic stirrer and stir bar

e Heating mantle or oil bath

e Separatory funnel

e Rotary evaporator

e Glassware for column chromatography

e Melting point apparatus

o NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

o Reaction Setup: To a solution of 5-methyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile in a
round-bottom flask, add N-iodosuccinimide (2.2 eq.).
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» Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for
1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

o Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room
temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

o Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated
agueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous
sodium bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

 Purification: Purify the crude product by column chromatography on silica gel using a
gradient of ethyl acetate in hexanes to afford 3,4-diiodo-5-methyl-1H-pyrazole as a solid.

o Characterization: Characterize the purified product by melting point, *H NMR, 13C NMR, IR,
and mass spectrometry to confirm its identity and purity.

IV. Application in Agrochemical Synthesis: A
Gateway to Novel Active Ingredients

The true value of 3,4-diiodo-5-methyl-1H-pyrazole lies in its potential as a versatile
intermediate for the synthesis of a wide array of agrochemical candidates. The two iodine
substituents can be sequentially or simultaneously replaced through various cross-coupling
reactions, allowing for the construction of highly functionalized pyrazole derivatives.

Workflow for Agrochemical Candidate Synthesis:
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Synthetic Utility in Agrochemical Development

3,4-Diiodo-5-methyl-1H-pyrazole
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Diverse synthetic pathways from the title compound.

Protocol for a Representative Suzuki-Miyaura Cross-Coupling Reaction:

This protocol describes a general procedure for the mono-arylation of 3,4-diiodo-5-methyl-1H-
pyrazole. The regioselectivity of the reaction can often be controlled by tuning the reaction
conditions.

Materials:

3,4-Diiodo-5-methyl-1H-pyrazole

Aryl or heteroaryl boronic acid or ester (1.1 eq.)

Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf)) (2-5 mol%)

Base (e.g., K2COs, Cs2C0s3) (2.0 eq.)
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e Solvent (e.g., 1,4-dioxane, toluene, DMF)
e Water (if using an inorganic base)
 Inert gas (Nitrogen or Argon)

Procedure:

» Reaction Setup: To a Schlenk flask or sealed tube, add 3,4-diiodo-5-methyl-1H-pyrazole
(1.0 eq.), the aryl/heteroaryl boronic acid/ester (1.1 eq.), the palladium catalyst (2-5 mol%),
and the base (2.0 eq.).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three
times.

e Solvent Addition: Add the degassed solvent (and water if applicable) via syringe.

» Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir
for the required time (monitor by TLC or LC-MS).

e Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute
with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate,
and purify the residue by column chromatography to obtain the desired arylated pyrazole
derivative.

Causality Behind Experimental Choices:

 Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated
temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high
catalytic activity.

o Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst.
Degassing the solvents prior to use is a standard practice in cross-coupling reactions.

o Choice of Base and Solvent: The choice of base and solvent system is critical for the
efficiency of the transmetalation and reductive elimination steps in the catalytic cycle and can
influence the reaction rate and yield.
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V. Conclusion and Future Outlook

3,4-Diiodo-5-methyl-1H-pyrazole is a highly valuable and versatile building block for the
synthesis of novel agrochemicals. Its di-iodinated nature provides a platform for the
introduction of diverse functionalities through robust and well-established cross-coupling
methodologies. The protocols detailed in these application notes offer a solid foundation for
researchers to explore the synthetic potential of this intermediate. Future research in this area
will likely focus on the development of more selective and efficient methods for the sequential
functionalization of the two iodine atoms, further expanding the chemical space accessible from
this precursor and accelerating the discovery of new, effective, and sustainable crop protection
solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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